molecular formula C19H26N6O4 B4626216 2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No. B4626216
M. Wt: 402.4 g/mol
InChI Key: DGLIKVRSYUSBIE-UHFFFAOYSA-N
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Description

Pyrazole derivatives are an important class of heterocyclic compounds that have garnered interest due to their diverse biological activities and applications in pharmaceutical chemistry. The specific compound , characterized by its complex structure involving pyrazole rings and a cyclohexanecarboxylic acid moiety, is likely to exhibit interesting chemical and physical properties due to the functional groups present.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting with the formation of pyrazole rings followed by functionalization. For example, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized through the treatment with ethyl 2-cyano-3,3-dimethylthioacrylate, showcasing the complexity of synthesizing such molecules (L. Minga, 2005).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be intricately detailed, often determined using X-ray crystallography. These structures tend to exhibit interesting configurations, such as monoclinic space groups, showcasing the complexity and stability of the compound's crystalline form (L. Minga, 2005).

Scientific Research Applications

Synthesis and Characterization

The chemical compound 2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid, due to its complex structure, has been a subject of research primarily in the field of synthetic chemistry. Research has focused on its synthesis and characterization, where novel methodologies have been developed to prepare pyrazole derivatives, which are crucial for various chemical transformations. For instance, the use of nano α-Al2O3 supported ammonium dihydrogen phosphate (NH4H2PO4/Al2O3) has been reported as a novel and heterogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazole derivatives from the condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This method emphasizes efficiency, environmental friendliness, and the application of readily available catalysts, offering advantages such as shorter reaction times and better yields (Maleki & Ashrafi, 2014).

Catalytic Applications

The compound and its derivatives serve as catalysts or key intermediates in the synthesis of heterocyclic compounds. The cyclization of specific cyanoacetates, for example, leads to the formation of various octahydrophenanthrene derivatives. This process underscores the compound's role in facilitating complex chemical transformations, which could have implications for the synthesis of pharmaceuticals and agrochemicals (Wilamowski et al., 1995).

Biological and Medicinal Chemistry

While the request was to exclude drug use, dosage, and side effects, it's important to note that research in this area often intersects with biological and medicinal chemistry. Compounds synthesized from pyrazole derivatives have been evaluated for potential biological activities, including fungicidal and plant growth regulation activities. Such studies are crucial for discovering new agrochemicals and pharmaceuticals, indicating the broader relevance of this compound in scientific research (Minga, 2005).

Advanced Material Development

The compound's derivatives have also been explored in the development of advanced materials. For example, poly vinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines, including pyrazole derivatives, have shown enhanced swelling properties and thermal stability. These materials have potential applications in biomedical fields, demonstrating the compound's impact beyond purely chemical syntheses (Aly et al., 2015).

properties

IUPAC Name

2-[[5-[(1,5-dimethylpyrazol-4-yl)carbamoyl]-1-ethylpyrazol-4-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O4/c1-4-25-16(18(27)22-14-9-20-24(3)11(14)2)15(10-21-25)23-17(26)12-7-5-6-8-13(12)19(28)29/h9-10,12-13H,4-8H2,1-3H3,(H,22,27)(H,23,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLIKVRSYUSBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2CCCCC2C(=O)O)C(=O)NC3=C(N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}carbamoyl)cyclohexanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 2
2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 3
2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 5
2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 6
2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid

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